molecular formula C18H16O5 B2944874 7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one CAS No. 858765-13-6

7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2944874
CAS No.: 858765-13-6
M. Wt: 312.321
InChI Key: YONGXMAHGLSXEO-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a flavone-like core structure. The compound features an ethoxy group at position 7 of the chromenone ring and a 3-methoxyphenoxy group (a phenyl ether with a methoxy substituent at position 3) at position 3 (Figure 1). Chromenones, or 4H-chromen-4-ones, are oxygen-containing heterocycles widely studied for their biological activities, including antiproliferative, antioxidant, and enzyme-inhibitory properties.

Properties

IUPAC Name

7-ethoxy-3-(3-methoxyphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-3-21-13-7-8-15-16(10-13)22-11-17(18(15)19)23-14-6-4-5-12(9-14)20-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONGXMAHGLSXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxyphenol with ethyl 3-ethoxy-4-oxo-4H-chromene-2-carboxylate in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced chromone derivatives.

    Substitution: Substituted chromone derivatives with modified ethoxy or methoxy groups.

Scientific Research Applications

7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one is a chromenone derivative utilized across various scientific disciplines, including chemistry, biology, medicine, and materials science. Its applications stem from its unique structural features, which enable it to participate in a variety of chemical reactions and interact with biological systems.

Scientific Research Applications

This compound serves as a versatile building block for synthesizing complex molecules and studying reaction mechanisms in chemistry. Its potential biological activities, including antimicrobial and anticancer properties, make it valuable in biology and medicine. Additionally, it is applied in material science for developing new materials with specific properties.

Chemistry

This compound is employed as a building block in synthesizing complex molecules and studying reaction mechanisms. It can undergo oxidation using reagents like potassium permanganate or chromium trioxide to form corresponding quinones. Reduction reactions can also be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives. Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Biology

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Chromone derivatives, including 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one, are known for their significant biological activities.

Medicine

The compound is explored for potential therapeutic effects, particularly in drug discovery and development. A novel series of 3-benzylidene-4-chromanones were synthesized and tested in vitro against human cancer cell lines, showing the potential of chroman-4-one derivatives as anticancer agents .

Industry

This compound is applied in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substitution at Position 7

  • 7-Ethoxy vs. 7-Methoxy: 7-Methoxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one (): This compound has a methoxy group at position 7 and a bulkier 3,4-dimethoxyphenyl group at position 3. The ethoxy group in the target compound may confer greater metabolic stability due to reduced susceptibility to demethylation compared to methoxy .

Substitution at Position 3

  • 3-Methoxyphenoxy vs. 3-Hydroxy or Halogenated Groups: 3-Hydroxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (): A hydroxyl group at position 3 enhances hydrogen-bonding capacity but reduces stability under acidic conditions. The methylsulfonyl group at position 2 introduces strong electron-withdrawing effects, altering electronic distribution . 7-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (): Bromine at position 7 increases molecular weight and polar surface area, while the dimethylamino group at position 2 provides electron-donating effects, enhancing fluorescence properties .

Functional Group Modifications

  • Phenoxy vs. Styryl or Trifluoromethyl Groups: (E)-7-Methoxy-2-[2-(prop-2-yn-1-yloxy)styryl]-4H-chromen-4-one (): The styryl group at position 2 extends conjugation, improving UV absorption and photoreactivity. 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (): The trifluoromethyl group at position 2 is strongly electron-withdrawing, stabilizing the chromenone ring and altering metabolic pathways compared to methoxyphenoxy .

Biological Activity

7-Ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one is a compound belonging to the chromone family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and apoptosis-inducing properties. The findings are supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16O4\text{C}_{16}\text{H}_{16}\text{O}_{4}

This compound features a chromone backbone with ethoxy and methoxy substituents, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In a comparative study, it was found to be effective against both Escherichia coli and Staphylococcus aureus.

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
This compound1832
Control (Ampicillin)2516

These results indicate that the compound has potential as a therapeutic agent in treating bacterial infections .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines, including HeLa and MCF-7. The compound showed selective cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation.

Cell LineIC50 (µg/mL)
HeLa20
MCF-724

The selectivity index suggests that while the compound is effective against cancer cells, it exhibits low toxicity towards normal cells .

Induction of Apoptosis

Mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspases. Flow cytometry analyses demonstrated an increase in apoptotic cells upon treatment with the compound.

Caspase Activation Caspase 3 7 Activity Fold Increase \text{Caspase Activation }\quad \text{Caspase 3 7 Activity}\quad \text{ Fold Increase }
TreatmentFold Increase
Control1
Compound5

This increase indicates a robust apoptotic response, suggesting that the compound can be further explored for its potential in cancer therapy .

Case Studies

Several case studies have been conducted to explore the pharmacological potential of chromone derivatives. For instance, a study on structurally similar compounds indicated that modifications in substituents significantly affect biological activity. The presence of methoxy groups was found to enhance antibacterial and cytotoxic effects .

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